molecular formula C11H16OSi B14479858 Silane, trimethyl(4-methylbenzoyl)- CAS No. 68185-94-4

Silane, trimethyl(4-methylbenzoyl)-

Cat. No.: B14479858
CAS No.: 68185-94-4
M. Wt: 192.33 g/mol
InChI Key: NHUCUMVBYJUDLI-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-methylbenzoyl)- is an organosilicon compound featuring a trimethylsilyl group attached to a 4-methylbenzoyl-substituted aromatic ring. The trimethylsilyl group is known for its electron-donating and steric effects, while the 4-methylbenzoyl group introduces a ketone functionality with a methyl substituent, influencing polarity and reactivity. Such silanes are typically employed in organic synthesis, polymer chemistry, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

68185-94-4

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

(4-methylphenyl)-trimethylsilylmethanone

InChI

InChI=1S/C11H16OSi/c1-9-5-7-10(8-6-9)11(12)13(2,3)4/h5-8H,1-4H3

InChI Key

NHUCUMVBYJUDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl(4-methylbenzoyl)- can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound .

Industrial Production Methods

In industrial settings, the production of silane, trimethyl(4-methylbenzoyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(4-methylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.

Scientific Research Applications

Silane, trimethyl(4-methylbenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of silane, trimethyl(4-methylbenzoyl)- involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymerization .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Silanes

The following table compares Silane, trimethyl(4-methylbenzoyl)- with structurally similar silanes, highlighting substituent effects on properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(4-Bromophenyl)trimethylsilane 4-Bromo C₉H₁₃BrSi 229.19 High reactivity in cross-coupling reactions Organic synthesis intermediates
Trimethyl(3-phenyl-2-propenyl)silane 3-Phenyl-2-propenyl C₁₂H₁₆Si 188.34 Polymer precursor, thermal stability Materials science
Triethoxy(perfluorodecyl)silane Perfluorodecyl C₁₃H₁₃F₁₇O₃Si ~700 (estimated) Hydrophobic, chemical resistance Water-repellent coatings
Silane, trimethyl(4-methylbenzoyl)- 4-Methylbenzoyl C₁₁H₁₆O₂Si (inferred) ~224.33 (calculated) Polar, ketone-enhanced reactivity Hypothesized: Photochemical agents, specialty polymers

Key Observations:

  • Substituent Effects: The 4-bromo group in (4-Bromophenyl)trimethylsilane enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions . Perfluorodecyl substituents () impart extreme hydrophobicity, ideal for anti-fouling coatings.
  • Reactivity :

    • Bromine’s electronegativity contrasts with the methylbenzoyl group’s mixed electronic effects (electron-withdrawing ketone + electron-donating methyl), suggesting divergent reactivity profiles.

Physicochemical Properties and Reactivity

Thermal Stability:

  • Trimethylsilyl groups generally enhance thermal stability. For example, Trimethyl(3-phenyl-2-propenyl)silane is noted for stability in polymer matrices up to 250°C .

Solubility:

  • Fluorinated silanes () are insoluble in polar solvents, whereas (4-Bromophenyl)trimethylsilane is soluble in organic solvents like THF and dichloromethane . The 4-methylbenzoyl derivative likely has intermediate polarity, favoring solvents such as acetone or ethyl acetate.

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